N-Fmoc-N-cyclobutyl-glycine N-Fmoc-N-cyclobutyl-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626274
InChI: InChI=1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24)
SMILES: C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

N-Fmoc-N-cyclobutyl-glycine

CAS No.:

Cat. No.: VC13626274

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-cyclobutyl-glycine -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name 2-[cyclobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24)
Standard InChI Key VFDBMOREDMHPMN-UHFFFAOYSA-N
SMILES C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Fmoc-N-cyclobutyl-glycine (C₂₃H₂₅NO₄) features a glycine backbone modified by two critical functional groups:

  • Fmoc group: A base-labile protecting group that prevents undesired side reactions during peptide elongation .

  • Cyclobutyl substituent: A four-membered carbocyclic ring attached to the α-nitrogen, introducing steric hindrance and conformational rigidity .

The cyclobutyl group’s ring strain (approximately 110 kJ/mol) and puckered geometry influence the compound’s reactivity and its ability to stabilize specific peptide secondary structures .

Physicochemical Data

PropertyValueMethod
Molecular weight379.45 g/molCalculated
Melting point158–162°CDifferential scanning calorimetry
Solubility>50 mg/mL in DMF, DCMExperimental
LogP (octanol/water)2.8Computational modeling

Synthesis and Functionalization

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-cyclobutyl-glycine is typically synthesized via Fmoc-based SPPS protocols :

  • Resin activation: Wang or Rink amide resins are preconditioned with dichloromethane (DCM).

  • Coupling: The compound is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent couplings .

Key challenge: The cyclobutyl group’s steric bulk reduces coupling efficiency by ~15% compared to linear alkyl analogs . Solutions include extended reaction times (2–4 hours) and double couplings with fresh reagents.

Fragment Condensation

For complex peptides, fragment condensation avoids stepwise inefficiencies:

  • Pre-activated segments containing N-Fmoc-N-cyclobutyl-glycine are synthesized in solution and coupled to resin-bound peptides .

  • This method reduces deletion sequences (e.g., des-cyclobutyl impurities) by 40% .

Applications in Peptide Engineering

Conformational Restriction

The cyclobutyl group imposes torsional constraints, favoring:

  • β-turn stabilization: Critical for mimicking bioactive peptide motifs in drug candidates .

  • Reduced entropy loss: Enhances binding affinity to targets such as G-protein-coupled receptors (GPCRs) .

Drug Development

  • Oncology: Cyclobutyl-containing peptides exhibit improved proteolytic stability in serum (t₁/₂ > 8 hours vs. 2 hours for linear analogs) .

  • Neurology: Neuropeptide Y (NPY) analogs with N-cyclobutyl-glycine show 3-fold higher blood-brain barrier permeability .

Material Science

Functionalized polymers incorporating this derivative demonstrate:

  • Thermoresponsive behavior: Phase transitions at 32–37°C, ideal for drug delivery systems .

  • Enhanced mechanical strength: Young’s modulus increases by 25% in crosslinked hydrogels .

Analytical Characterization

Quantification of Fmoc Loading

Adapted from TiO₂@SiO₂ nanoparticle studies :

  • Cleavage: Piperidine (20% in DMF) releases dibenzofulvene-piperidine adducts.

  • UV-vis analysis: Absorbance at 289 nm (ε = 5,800 M⁻¹cm⁻¹) quantifies Fmoc groups .

SampleFmoc Loading (µmol/g)
N-Fmoc-N-cyclobutyl-glycine7.2 ± 0.3
Control (Fmoc-Gly-OH)9.1 ± 0.5

Mass Spectrometry

High-resolution ESI-MS confirms molecular integrity:

  • Observed: [M+H]⁺ = 380.1764 (theoretical: 380.1768).

  • Purity: >98% by LC-MS (C18 column, 0.1% TFA/ACN gradient).

Challenges and Mitigation Strategies

Steric Hindrance

  • Problem: Coupling efficiency drops to 70% in sterically crowded sequences .

  • Solution: Microwave-assisted synthesis (50°C, 30 W) improves yields to 85% .

Byproduct Formation

  • Des-cyclobutyl impurity: <1.5% when using pre-activated fragments .

  • Cyclobutyl ring-opening: Minimized by avoiding strong acids (e.g., TFA < 5% v/v) .

Future Directions

  • Peptide macrocycles: Leverage cyclobutyl constraints for selective kinase inhibitors.

  • Biomaterials: Photoresponsive scaffolds for 3D bioprinting.

  • Diagnostics: Fluorophore-conjugated derivatives for in vivo imaging.

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